(2S,4R)-Fosinopril Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

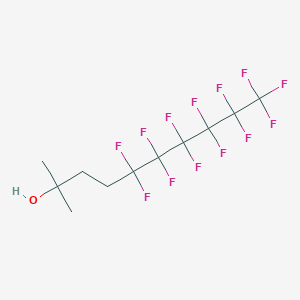

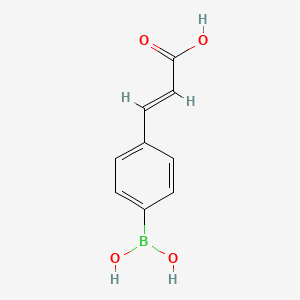

Fosinopril Sodium is the sodium salt of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor . It is used for the treatment of hypertension and heart failure . Fosinopril is a pro-drug, its phosphinate ester group is hydrolyzed in vivo to give the corresponding phosphinic acid, fosinoprilat, which is the active metabolite .

Synthesis Analysis

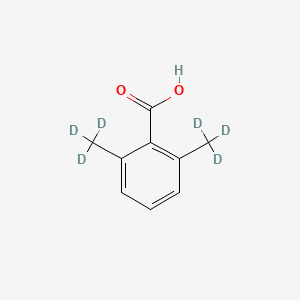

Fosinopril sodium is chemically named sodium (2S,4S)-4-cyclohexyl-1-(2-{2-methyl-1-(propanoyloxy)propoxyphosphoryl}acetyl)pyrrolidine-2-carboxylate . It is the only phosphinic acid derivative among the angiotensin-converting enzyme (ACE) inhibitors class .Molecular Structure Analysis

The molecular formula of Fosinopril Sodium is C30H45NNaO7P . The molecular weight is 585.64 .Chemical Reactions Analysis

Fosinopril is a competitive inhibitor of angiotensin-converting enzyme (ACE) and prevents the conversion of angiotensin I to angiotensin II, which is a potent vasoconstrictor . Fosinopril can reduce vasoconstriction and promote sodium excretion by interacting with renin-angiotensin-aldosterone system (RAAS) components .Physical And Chemical Properties Analysis

Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity . Fosinopril sodium is an ester prodrug that is hydrolyzed by esterases to its active metabolite fosinoprilat .Scientific Research Applications

Hypertension Management

(2S,4R)-Fosinopril Sodium Salt: is primarily used in the treatment of hypertension . It functions as an ACE inhibitor, reducing the production of angiotensin II, a compound that causes blood vessels to constrict. By inhibiting this conversion, fosinopril sodium helps to lower blood pressure and reduce the strain on the cardiovascular system .

Heart Failure Therapy

In patients with heart failure , (2S,4R)-Fosinopril Sodium Salt improves symptoms by decreasing the heart’s workload. It enhances cardiac output and prevents the progression of heart failure by counteracting the effects of the renin-angiotensin-aldosterone system (RAAS), which often contributes to heart failure pathology .

Post-Myocardial Infarction

Post-myocardial infarction, (2S,4R)-Fosinopril Sodium Salt is used to improve survival rates . It aids in the remodeling of the heart , preventing the deterioration of cardiac function after the damage caused by a heart attack. This application leverages the compound’s ability to reduce the workload on the heart and improve coronary blood flow .

Pharmacokinetics and Drug Development

In pharmacological research, (2S,4R)-Fosinopril Sodium Salt is studied for its pharmacokinetic properties , such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for the development of new drugs and optimizing dosing regimens .

Molecular Modeling and Drug Design

(2S,4R)-Fosinopril Sodium Salt serves as a model compound in molecular modeling studies. Researchers use it to study drug-receptor interactions, which can inform the design of new therapeutic agents with improved efficacy and reduced side effects .

Mechanism of Action

Safety and Hazards

Future Directions

Fosinopril has been available for nearly three decades and has received approval from the United States Food and Drug Administration (FDA) for the treatment of hypertension and heart failure . It is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-Fosinopril Sodium Salt involves the conversion of (2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid to (2S,4R)-Fosinopril Sodium Salt.", "Starting Materials": [ "(2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve (2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure.", "Step 7: Dissolve the residue in water and add sodium hydroxide to adjust the pH to 7-8.", "Step 8: Filter the solution and concentrate under reduced pressure to obtain (2S,4R)-Fosinopril Sodium Salt as a white solid." ] } | |

CAS RN |

1356353-41-7 |

Molecular Formula |

C₃₀H₄₅NNaO₇P |

Molecular Weight |

585.64 |

synonyms |

(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt; USP Fosinopril Related Impurity D; (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.